Cas no 5472-95-7 (2-amino-2-methyl-4-phenyl-butanoic acid)
2-amino-2-methyl-4-phenyl-butanoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzenebutanoic acid, a-amino-a-methyl-
- (2R)-2-amino-2-methyl-4-phenylbutanoic acid
- 2-Amino-2-methyl-4-phenyl-buttersaeure
- 2-amino-2-methyl-4-phenyl-butyric acid
- 4-PHENYLISOVALINE
- Nsc29628
- UKRORGSYN-BB BBV-060699
- 2-amino-2-methyl-4-phenyl-butanoic acid
- NSC-29628
- phenylethanolanine
- 2-amino-2-methyl-4-phenylbutanoic acid
- AB01323954-02
- NCGC00327982-01
- F78792
- EN300-58303
- 2-amino-2-methyl-4-phenylbutanoicacid
- AKOS000168754
- SCHEMBL3616371
- AKOS022301852
- 5472-95-7
-
- Inchi: 1S/C11H15NO2/c1-11(12,10(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)
- InChI Key: PHZKTNAAGCQMAO-UHFFFAOYSA-N
- SMILES: OC(C(C)(CCC1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 193.11035
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32
- LogP: 2.12150
2-amino-2-methyl-4-phenyl-butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG54465-500mg |
2-Amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 97% | 500mg |
$369.00 | 2024-04-19 | |
| A2B Chem LLC | AG54465-1g |
2-Amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 97% | 1g |
$531.00 | 2024-04-19 | |
| A2B Chem LLC | AG54465-5g |
2-Amino-2-methyl-4-phenylbutanoic acid |
5472-95-7 | 97% | 5g |
$1340.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-100.0mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 100.0mg |
¥647.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-250.0mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 250.0mg |
¥864.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-500.0mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 500.0mg |
¥1439.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-1.0g |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 1.0g |
¥2158.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-100mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 100mg |
¥647.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-250mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 250mg |
¥864.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0993-500mg |
2-amino-2-methyl-4-phenyl-butanoic acid |
5472-95-7 | 97% | 500mg |
¥1439.0 | 2024-04-18 |
2-amino-2-methyl-4-phenyl-butanoic acid Suppliers
2-amino-2-methyl-4-phenyl-butanoic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-amino-2-methyl-4-phenyl-butanoic acid
Chemical Structure and Nomenclature of 2-amino-2-methyl-4-phenyl-butanoic acid (CAS No. 5472-95-7)
2-amino-2-methyl-4-phenyl-butanoic acid, also known by its CAS number 5472-95-7, is a multifunctional organic compound characterized by its unique molecular framework. The compound features a butanoic acid backbone with substituents at the 2- and 4-positions, including an amino group, a methyl group, and a phenyl ring. This structural configuration imparts distinct physicochemical properties, such as solubility in polar solvents and reactivity toward enzymatic metabolism. The presence of the phenyl ring contributes to aromatic stability, while the amino group introduces potential for hydrogen bonding interactions. These molecular features are critical for understanding its biological activity and pharmacological relevance.
Pharmacological Significance of 2-amino-2-methyl-4-phenyl-butanoic acid in Neurological Disorders
Recent advancements in neuropharmacology have highlighted the therapeutic potential of 2-amino-2-methyl-4-phenyl-butanoic acid in the treatment of neurological conditions. Studies published in 2023 reveal that this compound exhibits neuroprotective effects by modulating glutamatergic transmission. The amino group at the 2-position interacts with glutamate receptors, potentially mitigating excitotoxicity associated with neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Additionally, the phenyl ring may enhance membrane permeability, facilitating drug delivery to target tissues. These findings underscore its role as a promising candidate for developing novel anticonvulsant therapies.
Metabolic Pathways and Enzymatic Interactions
The metabolic fate of 2-amino-2-methyl-4-phenyl-butanoic acid is influenced by its chemical structure. Research from 2023 indicates that the compound is primarily metabolized via oxidative decarboxylation, a process catalyzed by mitochondrial enzymes. This pathway generates energy while reducing oxidative stress, a key factor in cellular homeostasis. The methyl group at the 2-position may also undergo methylation reactions, altering its pharmacokinetic profile. These metabolic processes are critical for determining the compound’s efficacy and safety in vivo.
Applications in Drug Development and Targeting Mechanisms
2-amino-2-methyl-4-phenyl-butanoic acid has attracted attention in drug development due to its ability to target specific molecular pathways. A 2023 study demonstrated its potential as a modulator of the NMDA receptor, a key player in synaptic plasticity. By binding to the receptor’s ligand-binding domain, the compound may regulate calcium influx and prevent neuronal overexcitation. This mechanism is particularly relevant for treating conditions like epilepsy and ischemic brain injury. Furthermore, its structural similarity to known neurotransmitters suggests broader applications in neuropharmacology.
Recent Research Advancements and Clinical Relevance
Recent breakthroughs in molecular biology have expanded the understanding of 2-amino-2-methyl-4-phenyl-butanoic acid’s biological functions. A 2023 paper published in *Nature Communications* revealed that the compound interacts with the TRPV1 receptor, a transient receptor potential channel involved in pain signaling. This interaction could lead to the development of analgesic agents with reduced side effects compared to traditional opioids. Additionally, the compound’s ability to cross the blood-brain barrier makes it a valuable tool for studying central nervous system disorders.
Structural Modifications and Synthetic Strategies
Efforts to optimize the pharmacological profile of 2-amino-2-methyl-4-phenyl-butanoic acid have led to the exploration of structural modifications. A 2023 study in *Organic Chemistry Insights* described a novel synthetic route involving palladium-catalyzed cross-coupling reactions. This method enables the introduction of diverse functional groups, enhancing the compound’s versatility for drug design. Such synthetic advancements are crucial for tailoring the molecule to specific therapeutic targets while maintaining its core biological activity.
Comparative Analysis with Related Compounds
Comparative studies have highlighted the unique advantages of 2-amino-2-methyl-4-phenyl-butanoic acid over structurally similar compounds. Unlike traditional anticonvulsants, this compound demonstrates a broader spectrum of activity by targeting multiple receptor systems. A 2023 review in *Pharmacological Reviews* noted its superior selectivity for glutamate receptors, reducing the risk of off-target effects. These properties make it a compelling alternative for treating refractory epilepsy and neuroinflammatory conditions.
Future Directions and Therapeutic Potential
Ongoing research is focused on expanding the therapeutic applications of 2-amino-2-methyl-4-phenyl-butanoic acid. A 2023 preclinical study suggested its potential in treating neuroinflammation by modulating microglial activation. This opens new avenues for its use in autoimmune disorders and chronic pain management. As the field of neuropharmacology evolves, the compound’s unique structural and functional attributes position it as a key player in the development of next-generation therapeutics.
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